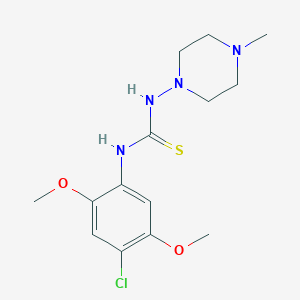![molecular formula C12H11ClN2O3 B5794666 N-[2-chloro-5-(2,5-dioxo-1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5794666.png)
N-[2-chloro-5-(2,5-dioxo-1-pyrrolidinyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-chloro-5-(2,5-dioxo-1-pyrrolidinyl)phenyl]acetamide, commonly known as CP-47,497, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound was first synthesized by Pfizer in the 1980s and was initially developed as a potential analgesic. However, due to its potent cannabinoid activity, CP-47,497 has since been investigated for its potential as a treatment for a range of medical conditions.
Mécanisme D'action
CP-47,497 exerts its effects through the activation of CB1 and CB2 receptors, which are located throughout the body, including in the brain, immune system, and peripheral tissues. Activation of these receptors leads to a range of physiological effects, including the modulation of pain, inflammation, and immune function.
Biochemical and Physiological Effects
CP-47,497 has been shown to have a range of biochemical and physiological effects, including the modulation of pain, inflammation, and immune function. This compound has been shown to be a potent analgesic, with studies suggesting that it may be effective in the treatment of chronic pain conditions such as neuropathic pain and cancer-related pain. CP-47,497 has also been shown to have anti-inflammatory effects, with studies suggesting that it may be effective in the treatment of inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, CP-47,497 has been shown to have immunomodulatory effects, with studies suggesting that it may be effective in the treatment of autoimmune diseases such as multiple sclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CP-47,497 for lab experiments is its potent cannabinoid activity, which makes it a useful tool for studying the physiological effects of cannabinoid receptor activation. Additionally, CP-47,497 is relatively stable and easy to synthesize, making it a convenient compound for use in laboratory experiments. However, one limitation of CP-47,497 is its potent activity, which can make it difficult to study the effects of cannabinoid receptor activation at lower doses.
Orientations Futures
There are a number of potential future directions for research on CP-47,497. One area of interest is the potential use of this compound in the treatment of pain and inflammation, particularly in the context of chronic pain conditions. Additionally, there is interest in exploring the immunomodulatory effects of CP-47,497, particularly in the context of autoimmune diseases. Finally, there is interest in developing novel compounds based on the structure of CP-47,497 that may have improved pharmacological properties and therapeutic potential.
Méthodes De Synthèse
CP-47,497 can be synthesized using a multi-step process that involves the reaction of 2-chloro-5-nitrobenzoic acid with 1-pyrrolidinecarboxylic acid to form the intermediate 2-chloro-5-(2-pyrrolidinyl)benzoic acid. This intermediate is then reacted with acetic anhydride to form the final product, N-[2-chloro-5-(2,5-dioxo-1-pyrrolidinyl)phenyl]acetamide.
Applications De Recherche Scientifique
CP-47,497 has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. This compound has been shown to be a potent agonist of the cannabinoid receptors CB1 and CB2, which are involved in the regulation of pain, inflammation, and immune function.
Propriétés
IUPAC Name |
N-[2-chloro-5-(2,5-dioxopyrrolidin-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3/c1-7(16)14-10-6-8(2-3-9(10)13)15-11(17)4-5-12(15)18/h2-3,6H,4-5H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLSXOVIJPQDGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)N2C(=O)CCC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-fluorophenoxy)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5794596.png)
![2-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B5794603.png)
![N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-3-phenylpropanamide](/img/structure/B5794610.png)

![N-[2-(4-morpholinyl)phenyl]-2-nitrobenzamide](/img/structure/B5794640.png)
![3,4-dimethoxy-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide](/img/structure/B5794651.png)
![2,4-dichloro-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5794656.png)



![N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5794672.png)
![1-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B5794679.png)
